N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
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Description
N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide, also known as ENB, is a chemical compound that has been widely used in scientific research due to its unique properties. ENB belongs to the class of nitrobenzamides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
A study by Mishra et al. (2018) focused on the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamide derivatives on the acidic corrosion of mild steel. The research demonstrated that substituents such as nitro (NO2) and methoxy (OCH3) influence the inhibition behavior, with methoxy substituents enhancing the efficiency. The benzamides were found to act as effective corrosion inhibitors, providing insights into the protective mechanisms at the metal/electrolyte interface (Mishra et al., 2018).
Synthetic Chemistry Applications
Bailey et al. (1999) discussed the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, showcasing its potential in the solution-phase synthesis of substituted benzamidines. This reagent facilitates the introduction of protective groups under mild conditions, highlighting its utility in synthetic chemistry (Bailey et al., 1999).
Photoreagents for Protein Crosslinking
Jelenc et al. (1978) introduced 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation, offering a novel approach for studying protein interactions and functionalities (Jelenc et al., 1978).
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-13-8-9-14(15(10-13)18(20)21)17-16(19)11-4-6-12(22-2)7-5-11/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFJXHRSNVSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide |
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